Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
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Overview
Description
Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound that belongs to the class of triazoloazepines This compound is characterized by its unique triazole and azepine fused ring system, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with a suitable azepine derivative in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of triazoloazepine oxides.
Reduction: Formation of reduced triazoloazepine derivatives.
Substitution: Formation of substituted triazoloazepine compounds with various functional groups.
Scientific Research Applications
Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate: Similar structure with an ethyl group instead of a methyl group.
3-bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one: Contains a pyrroloazepine ring system with a bromine substituent.
Uniqueness
Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is unique due to its specific triazoloazepine ring system, which imparts distinct chemical reactivity and biological activity
Biological Activity
Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and case studies that highlight its therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions that form the triazole and azepine rings. Detailed reaction conditions and yields are crucial for reproducibility in research settings.
Biological Evaluation
Recent studies have demonstrated various biological activities associated with this compound. The following table summarizes key findings from recent research:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity effectively. Studies suggest that it alters the enzyme's secondary structure and catalytic activity through fluorescence quenching and molecular docking studies .
- Cytotoxic Effects : In cancer research, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, in HCT116 colon cancer cells, it induced apoptosis by activating caspases and causing cell cycle arrest at the G1/S phase .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In vivo studies indicated that administration of the compound significantly reduced postprandial blood glucose levels in diabetic mice models by inhibiting α-glucosidase activity .
- Cancer Treatment : A study on HCT116 cells showed that this compound exhibited potent cytotoxicity with an IC50 value of 6.76 µg/mL. This was significantly lower than standard chemotherapeutic agents like 5-fluorouracil .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-methyl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-7-9-4-3-8(10(14)15-2)5-6-13(9)12-11-7/h8H,3-6H2,1-2H3 |
InChI Key |
GAOKDXOGVGZQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(CCN2N=N1)C(=O)OC |
Origin of Product |
United States |
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